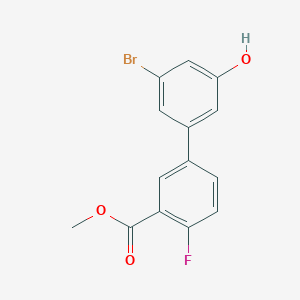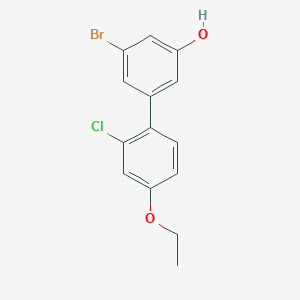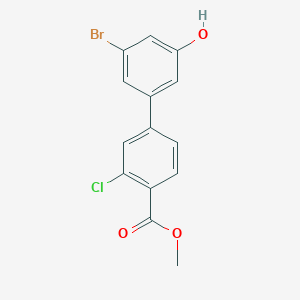
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
Overview
Description
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% is a chemical compound that has been used in a variety of scientific research applications. It is a highly fluorinated phenol that is used as a starting material in the synthesis of a wide range of compounds. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications.
Scientific Research Applications
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol has been used in a variety of scientific research applications. It has been utilized in the synthesis of drugs, pesticides, and other compounds with potential medical applications. It has also been used in the synthesis of polymers, dyes, and other organic compounds. Additionally, it has been used in the synthesis of catalysts and other materials for use in catalysis.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, the compound may act as a nucleophile, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol are not well understood. However, the compound has been shown to have some antimicrobial activity, and it has been used in the synthesis of drugs, pesticides, and other compounds with potential medical applications. Additionally, the compound has been shown to have some cytotoxic effects in laboratory studies.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound can be used in a variety of reactions, and it is relatively stable under a variety of conditions. The main limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For research involving 3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol include further investigation into its antimicrobial and cytotoxic effects, as well as its potential applications in drug and pesticide synthesis. Additionally, further research into the mechanism of action of this compound could lead to new and improved synthesis methods. Finally, further research into its potential applications in catalysis could lead to the development of new and improved catalysts.
Synthesis Methods
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an aqueous solution. This reaction is typically carried out at room temperature and takes several hours to complete. Other methods for synthesizing this compound include the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in an organic solvent such as dichloromethane, and the reaction of 2-fluoro-3-trifluoromethylphenol with bromine in a Lewis acid such as aluminum chloride.
properties
IUPAC Name |
3-bromo-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYODDLMGLZIFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686471 | |
| Record name | 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261897-62-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
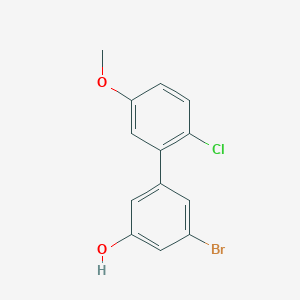

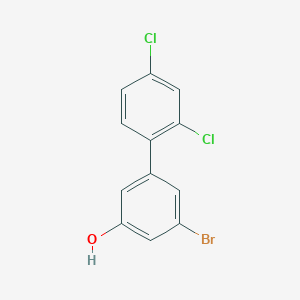

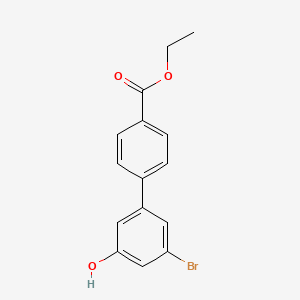



![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
